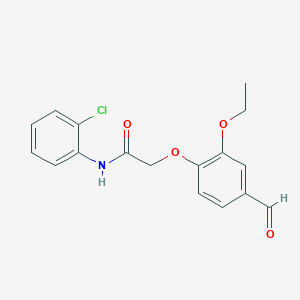

N-(2-氯苯基)-2-(2-乙氧-4-甲酰苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Synthesis of acetamide derivatives involves various chemical reactions, employing different reagents and catalysts under optimized conditions. For example, a related compound, N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine, using DMF as a solvent and potassium carbonate as a catalyst, achieving around an 80% yield under certain conditions (Gao Yonghong, 2009).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives, such as the title compound, often involves spectroscopic techniques like IR, MS, and NMR. These analyses confirm the molecular structure, showcasing specific bonds, functional groups, and spatial arrangements essential for understanding the compound's reactivity and properties. For instance, certain acetamide derivatives have been characterized thoroughly to confirm their structure (P. Jansukra et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of such acetamide derivatives includes various organic transformations, like substitutions, cyclizations, and interactions with other chemical entities. These reactions are pivotal for further derivatization or for achieving specific chemical functionalities required in further applications. Studies have shown diverse reactivities, such as the interaction of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with different reagents, leading to novel compounds with potential insecticidal activities (Kaiwan O. Rashid et al., 2021).

科学研究应用

环境降解的高级氧化过程

关于高级氧化过程(AOPs)降解对乙酰氨基酚的研究突显了相关乙酰胺衍生物在环境应用方面的潜力。AOPs在处理受污染的含有难降解化合物的水中非常有效,会产生各种副产物,需要仔细考虑生物毒性和环境影响(Qutob et al., 2022)。

合成有机化学

在合成有机化学中,研究集中在开发化学选择性N-酰化试剂,并探索不同乙酰胺衍生物的化学选择性和反应性。这包括开发类似N-乙酰-N-(2-三氟甲基苯基)乙酰胺和N-苯甲酰-(2-氯苯基)苯甲酰胺等化合物,这些化合物对于理解"N-(2-氯苯基)-2-(2-乙氧基-4-甲酰基苯氧基)乙酰胺"的反应性和潜在应用(Kondo & Murakami, 2001)。

药理应用

在药物化学中,对苯氧基乙酰胺衍生物的探索,包括它们的合成和药理活性,表明这类化合物在开发新的治疗剂方面的相关性。这包括研究具有高肿瘤特异性和最小角质细胞毒性的化合物,表明特定乙酰胺衍生物在癌症治疗中的潜力(Sugita et al., 2017)。

属性

IUPAC Name |

N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4/c1-2-22-16-9-12(10-20)7-8-15(16)23-11-17(21)19-14-6-4-3-5-13(14)18/h3-10H,2,11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBGXVKVAPZUTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorophenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2498998.png)

![1-[2-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-5-phenylphenyl]ethanone](/img/structure/B2499001.png)

![Ethyl 6-methyl-2-(2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2499003.png)

![Methyl 2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2499014.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2499015.png)

![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2499016.png)

![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2499019.png)